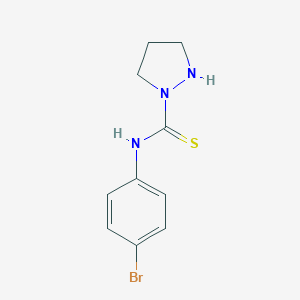
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide, commonly known as Br-Pyraz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Br-Pyraz is a pyrazolidine derivative that has a thiocarbonyl group attached to it. This compound has been found to exhibit potential therapeutic properties in various biological systems.
Mécanisme D'action
The exact mechanism of action of Br-Pyraz is not fully understood. However, it has been reported that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Br-Pyraz has been found to exhibit significant biochemical and physiological effects in various biological systems. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
Br-Pyraz has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. The compound is also readily available and affordable. However, there are some limitations to its use in lab experiments. Br-Pyraz has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. Additionally, the compound has been found to exhibit low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of Br-Pyraz. One area of research is the investigation of its potential therapeutic properties in the treatment of cancer. Br-Pyraz has been found to exhibit promising results in the inhibition of cancer cell growth and proliferation. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Br-Pyraz has been found to exhibit neuroprotective properties and may have potential as a therapeutic agent in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of Br-Pyraz and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Br-Pyraz involves the reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to obtain Br-Pyraz. The reaction scheme is shown below:
Applications De Recherche Scientifique
Br-Pyraz has been found to exhibit potential therapeutic properties in various biological systems. It has been studied extensively for its anti-inflammatory, analgesic, and antioxidant properties. The compound has also shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
139192-96-4 |
|---|---|
Nom du produit |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
Formule moléculaire |
C10H12BrN3S |
Poids moléculaire |
286.19 g/mol |
Nom IUPAC |
N-(4-bromophenyl)pyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12BrN3S/c11-8-2-4-9(5-3-8)13-10(15)14-7-1-6-12-14/h2-5,12H,1,6-7H2,(H,13,15) |
Clé InChI |
IIDJUBPKAZEKAG-UHFFFAOYSA-N |
SMILES isomérique |
C1CNN(C1)C(=NC2=CC=C(C=C2)Br)S |
SMILES |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1CNN(C1)C(=S)NC2=CC=C(C=C2)Br |
Synonymes |
N-(4-Bromophenyl)-1-pyrazolidinecarbothioamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



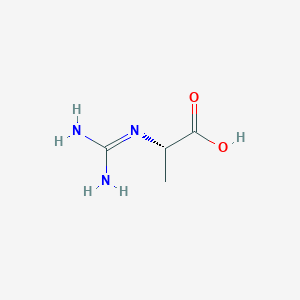
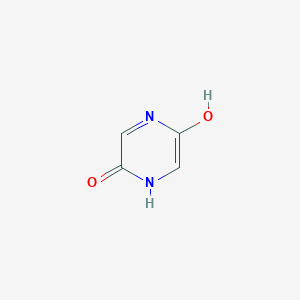
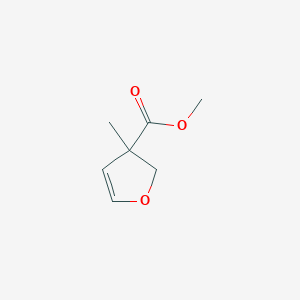
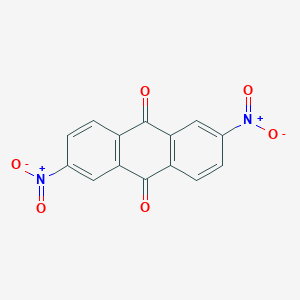
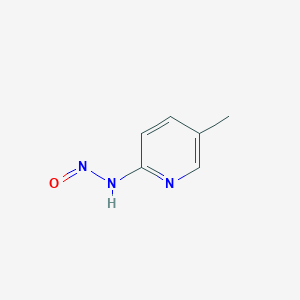
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
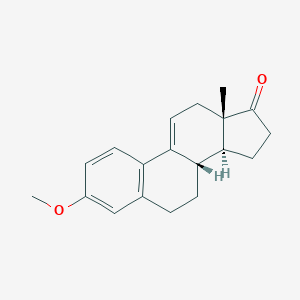
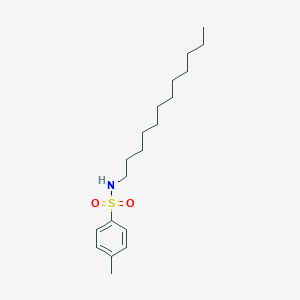
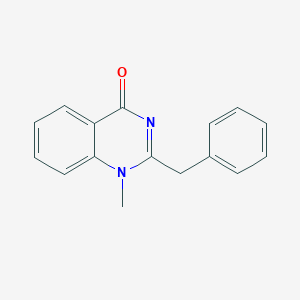
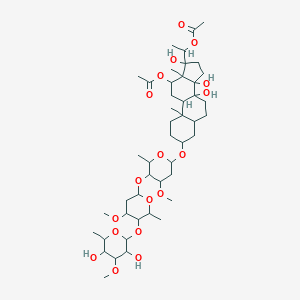
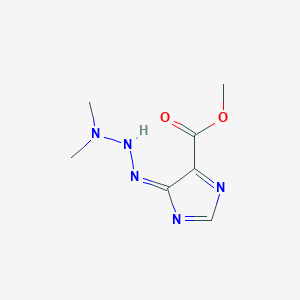
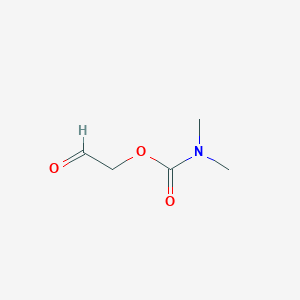
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)